Product packaging for 2-(5-methoxy-1H-indol-2-yl)acetic acid(Cat. No.:CAS No. 1018591-50-8)

2-(5-methoxy-1H-indol-2-yl)acetic acid

Cat. No.: B2426128
CAS No.: 1018591-50-8
M. Wt: 205.213
InChI Key: ITSUZTOXIGCANA-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-indol-2-yl)acetic acid is a high-purity indole-based chemical building block with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is a key synthetic intermediate in medicinal chemistry, particularly in the research and development of non-steroidal anti-inflammatory drugs (NSAIDs) . Its core structure is part of the indole family, which is a privileged scaffold in drug discovery. Researchers value this compound for its potential use in synthesizing and studying more complex molecules that target cyclooxygenase (COX) enzymes . The indole ring system in the compound is characteristically planar, a feature that can influence its interaction with biological targets . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to handle this material with care; consult the Safety Data Sheet for comprehensive hazard information which includes warnings for skin, eye, and respiratory irritation . Proper storage conditions are sealed in a dry environment at room temperature . The provided SMILES code is COC1=CC2=C(N(C=C2)CC(O)=O)C=C1, and its InChI Key is ITSUZTOXIGCANA-UHFFFAOYSA-N .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B2426128 2-(5-methoxy-1H-indol-2-yl)acetic acid CAS No. 1018591-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methoxy-1H-indol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14/h2-5,12H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSUZTOXIGCANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018591-50-8
Record name 2-(5-methoxy-1H-indol-2-yl)acetic acid
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Advanced Synthetic Methodologies and Chemical Derivatization Strategies for 2 5 Methoxy 1h Indol 2 Yl Acetic Acid

Established Synthetic Routes to the 2-(5-methoxy-1H-indol-2-yl)acetic acid Core Structure

The construction of the this compound framework can be achieved through both classical and modern synthetic approaches. These methods offer flexibility in starting materials and reaction conditions, allowing for the tailored synthesis of this important indole (B1671886) derivative.

Classical Indole Synthesis Approaches Applicable to Methoxyindole Systems

Several venerable named reactions in organic chemistry provide robust pathways to the indole core, and these can be effectively adapted for the synthesis of methoxy-substituted systems.

The Fischer Indole Synthesis is a cornerstone in indole chemistry. organic-chemistry.org This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. organic-chemistry.org For the synthesis of the target molecule, 5-methoxyphenylhydrazine would be reacted with a suitable keto-acid or its ester equivalent, such as ethyl pyruvate, to form a hydrazone intermediate. Subsequent intramolecular cyclization under acidic conditions, such as with polyphosphoric acid or zinc chloride, would yield the indole-2-carboxylate, which can then be hydrolyzed to the desired acetic acid derivative. While a powerful tool, the Fischer synthesis can sometimes lead to mixtures of regioisomers if unsymmetrical ketones are used. nih.gov

The Reissert Indole Synthesis offers an alternative route starting from an ortho-nitrotoluene derivative. wikipedia.orgresearchgate.net In this sequence, 2-methyl-4-nitroanisole (B18480) (o-nitro-p-methoxytoluene) is condensed with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate. wikipedia.org Reductive cyclization of this intermediate, typically using zinc in acetic acid, furnishes the indole-2-carboxylic acid. wikipedia.org This method is particularly useful for preparing indole-2-carboxylic acids, which are direct precursors to the target compound after homologation of the carboxylic acid group.

The Japp-Klingemann Reaction provides a pathway to the necessary hydrazone precursors for the Fischer indole synthesis. organic-chemistry.org This reaction involves the coupling of an aryl diazonium salt with a β-keto acid or ester. For instance, the diazonium salt derived from p-anisidine (B42471) can be reacted with a suitable β-ketoester to generate a hydrazone that, upon Fischer cyclization, would yield the 5-methoxyindole-2-carboxylate core.

Modern Protocols for the Synthesis of 2-Substituted Indole Acetic Acids

Contemporary synthetic methods often provide milder reaction conditions and greater functional group tolerance. A notable modern approach to this compound involves a multi-step synthesis starting from 5-methoxy-2-nitrophenylacetic acid. This starting material can be converted to its acid chloride, which is then reacted with the anion of methyl acetoacetate. The resulting β-keto ester is subsequently subjected to a reductive cyclization, often using catalytic hydrogenation (e.g., H2 over Pd/C) or chemical reducing agents, to form the indole ring and furnish methyl 2-(5-methoxy-1H-indol-2-yl)acetate. orgsyn.org The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid. chemspider.com

Method Starting Materials Key Steps Advantages Disadvantages
Fischer Indole Synthesis5-Methoxyphenylhydrazine, Keto-acid/esterHydrazone formation, Acid-catalyzed cyclizationVersatile, widely usedPotential for regioisomer formation
Reissert Indole Synthesis2-Methyl-4-nitroanisole, Diethyl oxalateCondensation, Reductive cyclizationGood for indole-2-carboxylic acidsRequires ortho-nitrotoluene precursor
Modern Protocol5-Methoxy-2-nitrophenylacetic acidAcylation, Reductive cyclization, HydrolysisMilder conditions, good yieldsMulti-step process

Functional Group Interconversions and Derivatization at Key Positions

The strategic modification of this compound at its key functional groups is crucial for the development of new chemical entities with tailored properties.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for derivatization, allowing for the introduction of a wide range of functionalities.

Esterification of the carboxylic acid can be readily achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukresearchgate.netyoutube.com This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com

Amide Formation can be accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents for this transformation include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comuni-kiel.denih.govnih.gov Direct amide formation from unactivated carboxylic acids and amines is also possible under certain conditions, though it may require harsher conditions or specific catalysts.

Derivative Reagents Typical Conditions
EstersAlcohol (e.g., Methanol, Ethanol)Acid catalyst (e.g., H2SO4), Heat
AmidesAmine (e.g., Benzylamine, Morpholine)Coupling agent (e.g., DCC, EDC), DMAP, CH2Cl2, Room Temperature

Substituent Variations on the Indole Nitrogen (N-1)

The indole nitrogen offers another site for diversification, enabling the introduction of various alkyl and acyl groups.

N-Alkylation is typically achieved by deprotonating the indole nitrogen with a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). organic-chemistry.orgrsc.orggoogle.comyoutube.com The choice of solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), can influence the reaction's efficiency and selectivity. rsc.org

N-Acylation can be performed using acid chlorides or anhydrides in the presence of a base. researchgate.netnih.govclockss.org Alternatively, direct acylation with carboxylic acids can be achieved using coupling agents like DCC. clockss.org Chemoselective N-acylation in the presence of other nucleophilic groups can be challenging but has been achieved using specific reagents like thioesters. nih.gov

Reaction Reagents Typical Conditions
N-AlkylationAlkyl halide (e.g., CH3I, BnBr)Base (e.g., NaH), Solvent (e.g., DMF)
N-AcylationAcid chloride or AnhydrideBase (e.g., Pyridine) or Coupling Agent (e.g., DCC)

Strategic Derivatization on the Indole Ring System

The electron-rich indole ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of substituents at various positions. The methoxy (B1213986) group at the 5-position is an electron-donating group, which activates the benzene (B151609) portion of the indole ring towards electrophilic attack.

Halogenation of activated indoles can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net The regioselectivity of the halogenation is influenced by the existing substituents and reaction conditions. For 5-methoxyindole (B15748) derivatives, electrophilic substitution is generally directed to the C4 and C6 positions.

Nitration of indoles is typically carried out using a mixture of nitric acid and sulfuric acid. umn.edusemanticscholar.orgquora.comgoogle.com The strong acidic conditions can, however, lead to degradation of the indole ring. Milder nitrating agents are therefore often preferred. The position of nitration on the 5-methoxyindole ring is expected to be influenced by the activating effect of the methoxy group.

Formylation can be accomplished via the Vilsmeier-Haack reaction , which employs a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and a formamide (B127407) like DMF. organic-chemistry.orgwikipedia.orgarkat-usa.org This reaction typically introduces a formyl group at the C3 position of the indole ring. However, in highly activated systems, substitution at other positions on the benzene ring can occur. arkat-usa.org

Reaction Reagents Expected Position of Substitution
HalogenationNBS, NCSC4, C6
NitrationHNO3/H2SO4C4, C6
Formylation (Vilsmeier-Haack)POCl3, DMFC3 (primarily), C4, C6

Stereoselective Synthesis and Enantiopure Derivatives of this compound Analogues

The creation of a chiral center at the α-position of this compound can be achieved through several strategic approaches, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis. These methods aim to control the three-dimensional arrangement of atoms, resulting in the desired enantiomer.

Chiral Auxiliary-Mediated Synthesis:

One of the most reliable methods for introducing chirality is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A common strategy involves the use of Evans oxazolidinone auxiliaries. The indole-2-acetic acid is first coupled to a chiral oxazolidinone. Deprotonation of this imide with a strong base, such as lithium diisopropylamide (LDA), selectively forms a Z-enolate. This enolate can then undergo diastereoselective alkylation with various electrophiles (e.g., alkyl halides). The steric hindrance provided by the substituent on the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. Subsequent hydrolysis or alcoholysis removes the chiral auxiliary, affording the desired α-substituted indole-2-acetic acid analogue in high enantiomeric purity.

Table 1: Diastereoselective Alkylation of an Indole-2-acetic Acid Derivative using a Chiral Auxiliary

EntryElectrophileProductDiastereomeric Ratio (d.r.)
1Benzyl bromideα-Benzyl derivative>95:5
2Methyl iodideα-Methyl derivative>95:5
3Allyl bromideα-Allyl derivative>95:5

Note: The data in this table is illustrative of typical results obtained in diastereoselective alkylations using chiral auxiliaries and is not from a single specific study on this compound.

Asymmetric Phase-Transfer Catalysis:

Asymmetric phase-transfer catalysis (PTC) offers an attractive alternative for the enantioselective α-alkylation of indole-2-acetic acid esters. In this approach, a chiral phase-transfer catalyst, often a cinchona alkaloid derivative, facilitates the transfer of the enolate of the indole-2-acetic acid ester from an aqueous or solid phase to an organic phase where it reacts with an alkylating agent.

The chiral catalyst forms a tight ion pair with the enolate, creating a chiral environment that shields one face of the nucleophile. This steric hindrance directs the approach of the electrophile, resulting in the preferential formation of one enantiomer. This method avoids the need for the attachment and removal of a chiral auxiliary, making it a more atom-economical approach. High enantioselectivities (up to 98% ee) have been achieved in the α-alkylation of related β-keto esters and amides using this methodology, suggesting its potential applicability to indole-2-acetic acid derivatives. rsc.org

Biocatalytic Approaches:

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of enantiopure compounds. For the preparation of chiral α-substituted indole-2-acetic acid analogues, biocatalytic methods such as enzymatic deracemization can be utilized.

In this strategy, a racemic mixture of the α-substituted indole-2-acetic acid or its ester is treated with a specific enzyme, such as a lipase. The enzyme will selectively catalyze the hydrolysis or esterification of one enantiomer, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated, providing access to both enantiomerically enriched forms of the target molecule. This method is particularly advantageous due to the mild reaction conditions and the high enantioselectivity often observed. For instance, the enzymatic resolution of various arylcarboxylic acids has been successfully demonstrated, indicating the feasibility of this approach for the target analogues.

Structure Activity Relationship Sar Paradigms of 2 5 Methoxy 1h Indol 2 Yl Acetic Acid Derivatives

Influence of Methoxy (B1213986) Substitution on Biological Profiles

The presence and position of methoxy substituents on the indole (B1671886) ring are known to significantly enhance the reactivity and biological activity of indole derivatives. chim.it Methoxy groups, being electron-donating, can influence the electronic environment of the indole nucleus, which in turn can affect binding affinities to biological targets and metabolic stability.

Research into the biological effects of methoxy-substituted indole acetic acid derivatives has revealed their importance in various therapeutic areas. For instance, studies on 2-(3,4,5-trimethoxybenzoyl)-indol-3-yl acetic acid derivatives have shown that the presence of electron-donating methoxy groups on the indole ring can increase antiproliferative activity against human leukemia K562 cells. benthamdirect.com Specifically, compounds with methoxy groups at the 5- and 7-positions of an N-methyl indole ring demonstrated enhanced activity, highlighting the positive influence of these substitutions on the molecule's cytotoxic potential. benthamdirect.com

Furthermore, in the context of anti-inflammatory agents, modifications to the indole core, including the addition of methoxy groups, have been explored to improve safety profiles. For example, while the non-steroidal anti-inflammatory drug (NSAID) indomethacin, an indole-3-acetic acid derivative, is known for causing ulcers, chemical modifications, including the strategic placement of methoxy groups, have been shown to yield derivatives with significant anti-inflammatory activity and fewer side effects. nih.govnih.gov The substitution of a methoxy group on the phenyl ring of certain indole derivatives has been associated with a significant reduction in ulcerogenic activity. nih.gov

The table below summarizes the effect of methoxy group substitution on the biological activity of selected indole derivatives.

Compound/ModificationBiological Activity
Methoxy groups at 5- and 7-positions of N-methyl indole ringIncreased antiproliferative activity against K562 leukemia cells. benthamdirect.com
Methoxy-activated indolesGenerally enhanced chemical reactivity and biological properties. chim.it
Methoxy group on phenyl substituent of indole derivativeSignificant reduction in ulcerogenic activity. nih.gov

Impact of Acetic Acid Side Chain Modifications on Molecular Recognition

The acetic acid side chain of 2-(5-methoxy-1H-indol-2-yl)acetic acid is a key determinant of its interaction with biological targets. Modifications to this side chain, such as altering its length, rigidity, or functional groups, can have a profound impact on molecular recognition and subsequent biological response.

Enzymatic processes are highly sensitive to the structure of the indole side chain. Studies on the bioconversion of indole derivatives by enzymes like IacA and IacE have shown that both the length of the carbon chain and the presence of double bonds are critical factors for substrate recognition and turnover. nih.gov For instance, indole-3-carboxylic acid, with a shorter side chain, is not oxidized by IacA, whereas indole-3-propionic acid and indole-3-butyric acid are converted. nih.gov This demonstrates that the acetic acid moiety is not merely a passive component but an active participant in molecular recognition by enzymes.

In the context of peroxidase-catalyzed reactions, the acetic acid side chain is directly involved in the formation of radicals that can lead to biological effects like lipid peroxidation. nih.gov The peroxidase-catalyzed oxidation of indole-3-acetic acid derivatives leads to the formation of radical cations, which then undergo cleavage of the carbon-carbon bond in the side chain. nih.gov This reaction is a critical step and is dependent on the electronic properties of the entire molecule, which are influenced by substituents on the indole ring. nih.gov

Furthermore, replacing the carboxylic acid with other functional groups, such as amides or esters, can dramatically alter the compound's binding affinity and selectivity for specific receptors. In the development of CRTH2 receptor antagonists, structural modifications of the amide part of an indole acetic acid scaffold led to derivatives with substantially improved potency. nih.gov This highlights how modifications to the side chain can be exploited to fine-tune the pharmacological properties of the molecule.

Side Chain ModificationImpact on Molecular Recognition/Activity
Altering carbon chain lengthAffects substrate specificity for enzymes like IacA. nih.gov
Cleavage of C-C bond in side chainEssential for peroxidase-catalyzed lipid peroxidation. nih.gov
Modification of the amide portionCan lead to significant improvements in receptor binding potency. nih.gov

Rational Design of Derivatives Based on SAR Insights for Target Modulation

The rational design of novel derivatives of this compound leverages SAR insights to create molecules with enhanced potency, selectivity, and therapeutic potential. This approach involves the targeted modification of the molecule to optimize its interaction with a specific biological target.

An example of rational design can be seen in the development of anticancer agents. Based on the finding that methoxy groups on the indole ring enhance antiproliferative activity, a series of 2-(3',4',5'-trimethoxybenzoyl)-indol-3-yl acetic acid derivatives were synthesized. benthamdirect.com This targeted approach, guided by initial SAR findings, led to the identification of compounds with increased efficacy against leukemia cells. benthamdirect.com The methylation of the indole nitrogen was also identified as a crucial factor for activity, further refining the SAR model for this class of compounds. benthamdirect.com

Similarly, in the quest for new anti-inflammatory drugs, SAR studies have guided the modification of the indole acetic acid scaffold to create selective COX-2 inhibitors. nih.gov By understanding which structural features contribute to COX-2 selectivity over COX-1, researchers can design derivatives that retain anti-inflammatory properties while minimizing gastrointestinal side effects.

The development of potent and selective CRTH2 receptor antagonists also exemplifies the power of rational design. nih.gov Starting from a known indole acetic acid-based antagonist, systematic structural modifications were made to the amide portion of the molecule. This led to the discovery of new derivatives with significantly improved potency and favorable pharmacokinetic profiles. nih.gov This iterative process of design, synthesis, and testing, based on accumulating SAR data, is a cornerstone of modern drug discovery. The insights gained from such studies allow for the fine-tuning of molecular properties to achieve a desired therapeutic outcome. mdpi.comresearchgate.net

Comparative SAR Studies with Other Indole Acetic Acid Isomers

Comparing the SAR of different isomers of indole acetic acids provides valuable information on the spatial requirements for biological activity. The position of the acetic acid side chain on the indole ring (e.g., at the 2-position versus the 3-position) can dramatically alter a compound's pharmacological profile.

Studies comparing 2-substituted and 3-substituted N-piperidinyl indoles have shown that the position of the substituent significantly affects both receptor binding affinity and intrinsic activity. nih.gov For example, 2-substituted indoles displayed enhanced binding affinity and acted as full agonists at the nociceptin (B549756) opioid peptide (NOP) receptor, whereas their 3-substituted counterparts were partial agonists. nih.gov This suggests that the geometry of the 2-substituted isomer allows for a more favorable interaction with the receptor's binding pocket.

Even subtle changes in stereochemistry, such as the syn and anti isomerism in indole-3-carbaldehyde oxime derivatives, can influence biological activity. In a study on urease inhibitors, the anti isomer showed higher inhibitory activity than the syn isomer, indicating that the orientation of the N-OH bond relative to the indole ring is a key factor for effective binding to the enzyme's active site. mdpi.com These comparative studies highlight the stringent structural and steric requirements for molecular recognition and are crucial for the rational design of potent and selective indole-based therapeutic agents.

The table below provides a comparative overview of SAR insights from different indole isomers.

Isomer ComparisonKey SAR Finding
2-Substituted vs. 3-Substituted N-piperidinyl indoles2-Substituted isomers showed enhanced binding affinity and full agonism at the NOP receptor compared to the partial agonism of 3-substituted isomers. nih.gov
Bis-indole linkage isomers (e.g., 6-6' vs. 5-5')The 6-6' linked isomer, adopting a more compact shape, showed higher activity as an HIV-1 fusion inhibitor. nih.gov
Syn vs. Anti isomers of indole-3-carbaldehyde oximesThe anti isomer exhibited greater urease inhibitory activity. mdpi.com

Investigation of Biological Activities and Underlying Molecular Mechanisms for 2 5 Methoxy 1h Indol 2 Yl Acetic Acid in in Vitro Systems

Modulation of Cellular Processes in In Vitro Models

The 5-methoxyindole (B15748) scaffold is a recurring motif in compounds exhibiting significant modulation of cellular processes. Research into related molecules suggests that 2-(5-methoxy-1H-indol-2-yl)acetic acid likely shares capabilities in influencing inflammatory pathways, microbial growth, oxidative stress, and cellular proliferation.

Anti-inflammatory Pathway Modulation (e.g., COX inhibition, cytokine modulation)

Derivatives of 5-methoxyindole have demonstrated notable anti-inflammatory properties. The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. nih.govresearchgate.net Studies have shown that certain 1,2-disubstituted-5-methoxyindole-3-acetic acid derivatives possess potent anti-inflammatory activity. chim.it Another related compound, (E)-N'-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1-indol-3-yl) acetohydrazide, has been identified as a promising candidate for analgesic and anti-inflammatory effects, with investigations into its impact on cyclooxygenase expression. chim.it

Furthermore, the broader family of indole-3-acetic acid (IAA) compounds has been shown to modulate inflammatory responses at the cytokine level. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, IAA mitigated the nuclear translocation of the transcription factor NF-κB p65. nih.gov This transcription factor is pivotal in the expression of pro-inflammatory genes. Consequently, IAA treatment led to a dose-dependent decrease in the expression of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.govmdpi.com This cytokine modulation is partially attributed to the upregulation of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). nih.govmdpi.com

These findings suggest that this compound may exert anti-inflammatory effects through a dual mechanism involving the potential inhibition of COX enzymes and the modulation of inflammatory cytokine production via NF-κB and HO-1 signaling pathways.

Antimicrobial Efficacy against Pathogenic Strains (e.g., bacterial, fungal)

The indole (B1671886) nucleus is a core component of many compounds with antimicrobial properties. mdpi.com While specific studies on the antimicrobial activity of this compound are not extensively documented, research on related structures provides insight into its potential efficacy. For instance, various synthetic indole derivatives have been evaluated for activity against both bacterial and fungal pathogens. mdpi.comdovepress.com

The acetic acid moiety itself is known to possess broad-spectrum bactericidal effects. nih.gov Studies have demonstrated its efficacy against a range of problematic Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii, as well as Gram-positive strains. nih.gov Acetic acid has shown the ability to disrupt biofilms and kill persister cells of extensively drug-resistant P. aeruginosa. nih.gov Its antimicrobial action is often dose- and time-dependent. nih.gov

Fungal metabolites containing indole structures have also been investigated for their activity against phytopathogenic bacteria. nih.gov Given the established antimicrobial properties of both the indole core and the acetic acid functional group, it is plausible that this compound could exhibit inhibitory activity against various pathogenic bacterial and fungal strains. amazonaws.com

Antioxidant Activity and Free Radical Scavenging Mechanisms

Indole compounds, particularly those with methoxy (B1213986) substitutions, are recognized for their potent antioxidant and free radical scavenging capabilities. mdpi.com The 5-methoxyindole structure is a key feature in this activity. Studies on pineal indoles demonstrated that 5-Methoxyindole-3-acetic acid effectively suppressed the formation of superoxide (B77818) radicals. nih.govresearchgate.net A significant advantage of methoxyindoles is that they generally exhibit strong free radical scavenging capacity without demonstrating the prooxidant activity that is sometimes observed in hydroxyindoles. researchgate.net

Research on hydrazone derivatives of the closely related 5-methoxyindole-2-carboxylic acid (5MICA) confirmed excellent radical scavenging properties. mdpi.comresearchgate.net These derivatives were effective at scavenging hypochlorite (B82951) ions and superoxide radicals. mdpi.comresearchgate.net The parent compound, 5MICA, has also been noted for its beneficial effects against oxidative stress in models of ischemic stroke. mdpi.comresearchgate.net The mechanism by which indole compounds neutralize highly reactive hydroxyl radicals is believed to involve electron donation, a process that, unlike some other antioxidants, does not generate prooxidant intermediates. mdpi.comresearchgate.net The antioxidant activity of various plant extracts is often attributed to their ability to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.gov

Based on this evidence, this compound is expected to be an effective antioxidant, capable of neutralizing various reactive oxygen species (ROS) and contributing to the mitigation of oxidative stress.

Antiproliferative Effects on Select Cell Lines

The indole scaffold is a privileged structure in the development of anticancer agents. mdpi.com Numerous derivatives of 5-methoxyindole have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. A study on a series of indole–isatin molecular hybrids, which incorporated a 5-methoxyindole component, showed significant in vitro antiproliferative activity against three human cancer cell lines. nih.govresearchgate.net

Notably, two compounds from this series, designated 5o and 5w, displayed IC₅₀ values of 1.69 µM and 1.91 µM, respectively, making them four to five times more potent than the reference drug sunitinib (B231) (IC₅₀ = 8.11 µM). nih.govnih.gov Further investigation into the mechanism of compound 5o revealed that it induced cell cycle arrest in the G1 phase and reduced the levels of phosphorylated retinoblastoma (Rb) protein. nih.govnih.gov Another study involving indole-aryl amide derivatives found that some compounds were active against a panel of cancer cell lines, including HT29 (colon), HeLa (cervical), MCF7 (breast), and PC-3 (prostate). mdpi.com One such derivative demonstrated noteworthy selectivity for the HT29 colon cancer cell line, inducing G1 phase arrest and promoting apoptosis. mdpi.com

These findings highlight the potential of the 5-methoxyindole acetic acid framework as a foundation for developing potent and selective antiproliferative agents.

Table 1: Antiproliferative Activity of Selected 5-Methoxyindole Derivatives

CompoundCell LineActivity MetricValueReference
Indole-isatin hybrid (5o)Mixed PanelIC₅₀1.69 µM nih.govnih.gov
Indole-isatin hybrid (5w)Mixed PanelIC₅₀1.91 µM nih.govnih.gov
Sunitinib (Reference)Mixed PanelIC₅₀8.11 µM nih.govnih.gov
Indole-isatin hybrid (5o)NCI-H69AR (Resistant SCLC)IC₅₀10.4 µM nih.govnih.gov
Indole-aryl amide (2)MCF7 (Breast)IC₅₀0.81 µM mdpi.com
Indole-aryl amide (2)PC3 (Prostate)IC₅₀2.13 µM mdpi.com

Receptor and Enzyme Interaction Studies

The biological effects of 5-methoxyindole derivatives are underpinned by their interactions with specific molecular targets, including various enzymes and receptors.

Target Identification and Binding Affinity Analysis

Research has identified several enzymes and receptors that are modulated by compounds structurally related to this compound. The parent compound, 5-methoxyindole-2-carboxylic acid (5MICA), is a known inhibitor of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH). researchgate.netnih.gov This inhibition is linked to its ability to induce a state of chemical preconditioning and neuroprotection. researchgate.net

Furthermore, 5MICA is utilized as a chemical precursor for the synthesis of inhibitors targeting a range of other important biological molecules. These include Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation, as well as ligands for the 5-HT₄ receptor and selective Dopamine D₃ receptor ligands. Methoxyindoles have also been identified as modulators—acting as both agonists and antagonists—of the human Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular metabolism and immune response. nih.gov The specific activity depends on the precise chemical structure of the indole compound. nih.gov

Table 2: Identified Molecular Targets for 5-Methoxyindole Derivatives

Derivative ClassIdentified TargetEffectReference
5-Methoxyindole-2-carboxylic acid (5MICA)Dihydrolipoamide Dehydrogenase (DLDH)Inhibition researchgate.netnih.gov
Derivatives of 5MICAIndoleamine 2,3-dioxygenase (IDO)Inhibition
Derivatives of 5MICA5-HT₄ ReceptorLigand Binding
Derivatives of 5MICADopamine D₃ ReceptorSelective Ligand Binding
Derivatives of 5MICAMycobacterium tuberculosis pantothenate synthetaseInhibition
Methoxyindoles (general)Aryl Hydrocarbon Receptor (AhR)Agonism/Antagonism nih.gov

Enzymatic Inhibition Kinetics (e.g., cyclooxygenase)

Direct studies detailing the enzymatic inhibition kinetics of this compound, particularly concerning cyclooxygenase (COX) enzymes, are not extensively documented in current research. However, the broader class of indole acetic acid derivatives has been investigated for various enzymatic interactions.

For instance, a structurally related compound, 5-methoxy-2-methyl-3-indole acetic acid (5MIAA), a metabolite of the well-known COX inhibitor indomethacin, has been shown to inhibit platelet aggregation stimulated by arachidonic acid, the substrate for COX enzymes. nih.gov This inhibition was found to be markedly enhanced in the presence of aorta tissue, suggesting an indirect or complex inhibitory mechanism rather than direct competitive binding typically characterized by kinetic constants like K_i or IC_50. nih.gov

Other related indole compounds have shown activity against different enzyme classes. 5-Methoxyindole-3-acetic acid (5MI), an isomer of the subject compound, is known to inhibit cyclase enzymes, matrix metalloproteinases, and aminotransferases. biosynth.com Furthermore, 5-Methoxyindole-2-carboxylic acid serves as a chemical precursor for synthesizing inhibitors of Indoleamine 2,3-dioxygenase (IDO), another important enzyme target. sigmaaldrich.com

The general kinetic mechanisms for COX inhibition by non-steroidal anti-inflammatory drugs (NSAIDs), many of which have an indole core, are diverse and can include: nih.govnih.gov

Competitive Inhibition: The inhibitor reversibly binds to the enzyme's active site.

Time-Dependent Inhibition: The inhibitor binds in a multi-step process, often leading to a more potent, slowly reversible or irreversible inhibition. nih.gov

Covalent Modification: The inhibitor forms a permanent covalent bond with the enzyme, as seen with aspirin. nih.gov

Role in Plant Growth Regulation and Phytohormone Research

While direct experimental evidence on the role of this compound in plant growth is not prominent, its structure is highly analogous to Indole-3-acetic acid (IAA), the most common and physiologically important natural auxin in plants. nih.govnih.gov Auxins are a class of phytohormones that act as master regulators of virtually every aspect of plant growth and development. nih.govresearchgate.net Compounds with an indole ring and an acetic acid side chain are characteristic of endogenous auxins and often exhibit auxin-like activity. nih.gov

The interaction between different indole-based molecules is a key area of phytohormone research. For example, melatonin (B1676174), which shares a biosynthetic pathway with IAA, can influence plant processes, with low concentrations of melatonin promoting IAA synthesis and high concentrations having an inhibitory effect. nih.govresearchgate.net This interplay highlights the complex regulatory networks that indole compounds participate in within plant physiology.

Auxin-like Activity and Plant Cellular Responses (e.g., cell elongation, cell division)

Auxins exert their influence by modulating fundamental cellular processes, primarily cell elongation, division, and differentiation. nih.govmdpi.com These cellular responses are the foundation for large-scale developmental events.

Cell Elongation: Auxin is famously known for promoting the elongation of cells, particularly in stems and coleoptiles. This is a rapid response mediated by the acid growth hypothesis, where auxin stimulates proton pumps to acidify the cell wall, activating enzymes that loosen the wall and allow for turgor-driven expansion.

Cell Division: In conjunction with another class of hormones, cytokinins, auxin stimulates cell division in tissues like the cambium and in the formation of lateral roots. researchgate.net The ratio of auxin to cytokinin is often a critical determinant of whether cells will divide and differentiate into root or shoot tissues.

Root Initiation: Auxin is a primary signal for the initiation of lateral and adventitious roots, a property widely utilized in horticulture for plant propagation. mdpi.com

Table 1: General Plant Cellular Responses to Auxin Activity

Cellular Response Description Developmental Outcome
Cell Elongation Increased cell wall extensibility and water uptake, leading to cell expansion. Stem and coleoptile growth, phototropism, gravitropism.
Cell Division Stimulation of the cell cycle, often in synergy with cytokinins. Formation of lateral roots, callus growth, vascular tissue development.
Cell Differentiation Directing the development of cells into specialized tissues. Formation of vascular tissues (xylem and phloem), apical dominance.

Molecular Mechanisms of Action in Plant Physiology

The molecular mechanism of auxin perception and signal transduction is a well-established pathway that provides a likely model for how a structurally similar compound might function. nih.govthe-innovation.org The canonical auxin signaling pathway involves a core set of protein families. nih.govucsd.edu

At low auxin concentrations, transcriptional repressors known as Aux/IAA proteins bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes. ucsd.edu

The perception of auxin occurs when the hormone acts as a "molecular glue," promoting the formation of a co-receptor complex between the Aux/IAA repressor and an F-box protein, most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs. the-innovation.org This F-box protein is part of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB. nih.gov

Upon binding, the SCFTIR1/AFB complex tags the Aux/IAA protein with ubiquitin, marking it for degradation by the 26S proteasome. the-innovation.org The destruction of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to auxin response elements (AuxREs) in the promoters of target genes, activating their transcription and initiating the downstream cellular responses. nih.govucsd.edu

Table 2: Key Components of the Canonical Auxin Signaling Pathway

Component Type Function
Auxin (e.g., IAA) Phytohormone Molecular signal that initiates the pathway by binding to the co-receptor complex.
TIR1/AFB F-box Protein / Receptor Perceives the auxin signal and binds to Aux/IAA proteins as part of the SCF complex. the-innovation.org
Aux/IAA Transcriptional Repressor Represses ARF activity in the absence of auxin. Targeted for degradation in the presence of auxin. ucsd.edu
SCFTIR1/AFB E3 Ubiquitin Ligase Complex Catalyzes the ubiquitination of Aux/IAA proteins, marking them for degradation. nih.gov
ARF (Auxin Response Factor) Transcription Factor Binds to DNA and activates or represses the expression of auxin-responsive genes. ucsd.edu
26S Proteasome Protein Complex Degrades ubiquitinated Aux/IAA proteins to de-repress the pathway. the-innovation.org

Computational Chemistry and Molecular Modeling of 2 5 Methoxy 1h Indol 2 Yl Acetic Acid and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-methoxyindole (B15748) derivatives, DFT calculations, often using functionals like B3LYP or ωB97X-D with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. worldscientific.comnih.govmdpi.com

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of the molecule. mdpi.com The energy gap between HOMO and LUMO provides information on the molecule's ability to undergo charge transfer interactions. For instance, studies on related indole (B1671886) structures use HOMO-LUMO analysis to explore charge delocalization. worldscientific.com

Molecular electrostatic potential (MEP) analysis is another key application of DFT. It helps in identifying the electrophilic and nucleophilic reactive sites of a molecule, which is vital for predicting how the molecule might interact with biological targets. aip.org Furthermore, Natural Bond Orbital (NBO) analysis can confirm intramolecular charge transfer interactions and provide deeper insights into the stability derived from electron delocalization. worldscientific.com Theoretical studies on the closely related 1H-indole-3-acetic acid have utilized DFT to analyze electronic distributions, intramolecular hydrogen bonds, and MEP maps to understand structure stabilization and reactivity. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal in predicting and analyzing the interaction between a small molecule (ligand), such as 2-(5-methoxy-1H-indol-2-yl)acetic acid, and a biological macromolecule (target), typically a protein. These computational techniques are instrumental in drug discovery and design. researchgate.netnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For example, a derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), was docked into the active sites of proteins like COX-2, STAT3, and TNF-α to elucidate its potential anti-inflammatory and chemoprotective mechanisms. nih.govresearchgate.net The analysis of these docking studies reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site, along with the calculated binding free energy. nih.gov

Similarly, studies on indole-2-carboxylic acid derivatives as potential HIV-1 integrase inhibitors have used molecular docking to analyze binding modes. nih.govrsc.org These simulations showed that the indole nucleus and the C2 carboxyl group could chelate with two Mg²⁺ ions within the enzyme's active site, a critical interaction for inhibitory activity. nih.govrsc.org Further analysis revealed that modifications, such as adding a halogenated benzene (B151609) ring, could enhance π-π stacking interactions with viral DNA, thereby improving the inhibitory effect. nih.govrsc.org

Compound/Derivative ClassTarget Protein(s)Key Findings from Docking Studies
Indole-2-carboxylic acid derivativesHIV-1 IntegraseIndole core and C2 carboxyl group chelate with two Mg²⁺ ions in the active site. nih.govrsc.org
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA)COX-2, STAT3, TNF-α, iNOSThe compound fits well within the active sites, forming multiple molecular interactions with binding energies such as -9.00 kcal/mol for COX-2 and -12.38 kcal/mol for iNOS. nih.gov
Indole acetic acid sulfonate derivativesEctonucleotidases (h-TNAP)Amino acid residues Arg196 and Arg245 form hydrogen bonds with the sulfonyl and carbonyl oxygen atoms, respectively. π-alkyl interactions were also observed. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. neliti.com By developing QSAR models, it is possible to predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. rasayanjournal.co.in

For indole derivatives, QSAR studies have been applied to understand and predict activities such as anti-proliferative and anti-cancer effects. neliti.commdpi.com These models are built using molecular descriptors calculated from the chemical structure, which can be electronic (e.g., HOMO/LUMO energies), steric, or topological in nature. neliti.com Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to correlate these descriptors with experimental activity (e.g., pIC50 values). neliti.com

For instance, a QSAR analysis of indole-based sulfonylhydrazones revealed that the presence of specific indolyl substituents, including a 5-methoxy group, significantly contributed to enhanced cytotoxic activity against breast cancer cell lines. mdpi.com Another study on a series of 30 indole derivatives used DFT-calculated electronic descriptors and topological descriptors to build a robust QSAR model (R = 0.99 with ANN) for predicting anti-proliferative activity. neliti.com These models help identify the key structural features that govern the biological activity, providing a rational basis for designing more potent compounds. mdpi.comnih.gov

Polymorphism and Crystal Structure Analysis via Computational and Experimental Methods for Methoxyindole Carboxylic Acids

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect in the development of pharmaceutical compounds as different polymorphs can have different physical properties. The study of polymorphism in methoxyindole carboxylic acids combines experimental techniques like single-crystal X-ray diffraction with computational methods. nih.govmdpi.comsemanticscholar.org

A recent study on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), an analogue of the title compound, identified and characterized a new polymorph (polymorph 2). mdpi.comsemanticscholar.org The crystal structure was determined by X-ray diffraction and further investigated using DFT calculations. nih.govmdpi.com This combined approach allows for a detailed understanding of the intermolecular interactions that stabilize the crystal lattice.

In polymorph 2, molecules form cyclic dimers through double O-H···O hydrogen bonds between the carboxylic acid groups. mdpi.comnih.gov This is a notable difference from the previously identified polymorph 1, which forms ribbons connected by O–H⋯O and N–H⋯O hydrogen bonds without forming cyclic dimers. mdpi.comsemanticscholar.orgnih.gov Furthermore, in polymorph 2, the N-H group of the indole ring acts as a hydrogen bond donor to the oxygen atom of the methoxy (B1213986) group of an adjacent molecule. mdpi.com In contrast, in polymorph 1, the acceptor is the oxygen of the carboxylic group. mdpi.comsemanticscholar.org DFT calculations on dimeric and trimeric structures of MI2CA showed good agreement with the experimental data, confirming the observed spatial arrangements and intermolecular contacts. nih.govmdpi.com

ParameterPolymorph 1 (MI2CA)Polymorph 2 (MI2CA)
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cP2₁/c
a (Å)13.079(3)4.0305(2)
b (Å)7.696(2)13.0346(6)
c (Å)35.18517.2042(9)
β (°)91.06(3)91.871(5)
Key H-Bonding MotifRibbons via O–H⋯O and N–H⋯O bondsCyclic dimers via O–H⋯O bonds
N-H Donor Bond AcceptorCarboxylic oxygenMethoxy oxygen
Source mdpi.comsemanticscholar.orgnih.gov nih.govmdpi.comsemanticscholar.org

Metabolic Fate and Biotransformation of 2 5 Methoxy 1h Indol 2 Yl Acetic Acid in Non Human Biological Systems

In Vitro Metabolic Pathway Elucidation in Enzyme Systems (e.g., S9 mix, microbial cultures)

The in vitro metabolism of 2-(5-methoxy-1H-indol-2-yl)acetic acid, while not extensively documented in dedicated studies, can be inferred from the well-established metabolic pathways of related indole-containing compounds. Enzyme preparations, such as the S9 mix derived from liver homogenates, contain a rich milieu of phase I and phase II metabolic enzymes and are instrumental in predicting in vivo metabolic fate.

Key metabolic transformations anticipated for this compound in such systems include oxidation and conjugation reactions. The primary sites for metabolism are the indole (B1671886) ring and the methoxy (B1213986) group.

Phase I Reactions: The cytochrome P450 (CYP) enzyme superfamily, abundant in the S9 mix, is expected to catalyze several oxidative reactions:

Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, most commonly at the C4, C6, and C7 positions. This reaction introduces a hydroxyl group, increasing the polarity of the molecule.

O-Demethylation: The 5-methoxy group is a prime target for O-demethylation, a reaction also mediated by CYP enzymes. This process would yield the corresponding 5-hydroxy metabolite, 2-(5-hydroxy-1H-indol-2-yl)acetic acid, and formaldehyde. This is a common metabolic route for many methoxylated aromatic compounds.

Phase II Reactions: Following phase I oxidation, the newly introduced hydroxyl groups can undergo conjugation reactions, which further enhance water solubility and facilitate excretion.

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites.

While direct experimental data for this compound is limited, studies on structurally similar compounds support these predicted pathways. For instance, the metabolism of other methoxy-substituted indoles often involves O-demethylation and subsequent hydroxylation as primary clearance mechanisms.

Table 1: Predicted In Vitro Metabolic Pathways of this compound in Enzyme Systems

Metabolic ReactionEnzyme SystemPotential Metabolite(s)
O-DemethylationCytochrome P4502-(5-hydroxy-1H-indol-2-yl)acetic acid
Ring HydroxylationCytochrome P4502-(5-methoxy-4-hydroxy-1H-indol-2-yl)acetic acid, 2-(5-methoxy-6-hydroxy-1H-indol-2-yl)acetic acid, 2-(5-methoxy-7-hydroxy-1H-indol-2-yl)acetic acid
GlucuronidationUGTsGlucuronide conjugates of hydroxylated metabolites
SulfationSULTsSulfate conjugates of hydroxylated metabolites

Microbial Degradation and Bioconversion Pathways

Microorganisms play a crucial role in the environmental fate of organic compounds. The indole nucleus is a common scaffold in natural products, and numerous microbial species have evolved pathways to degrade and transform indole derivatives. The microbial degradation of this compound is likely to proceed through pathways similar to those observed for other indole compounds, involving initial oxidative attacks on the indole ring.

Key microbial biotransformation reactions for aromatic compounds include hydroxylation, demethylation, and ring cleavage. Fungi, in particular, are known for their versatile metabolic capabilities towards complex organic molecules. For example, species of Aspergillus and Cunninghamella have been shown to metabolize various methoxy-substituted aromatic compounds.

Potential microbial degradation pathways for this compound include:

O-Demethylation: Similar to mammalian metabolism, microbial systems can readily cleave the methoxy ether bond to form the 5-hydroxy derivative. This reaction is often a prerequisite for subsequent aromatic ring cleavage.

Hydroxylation: Microorganisms can introduce hydroxyl groups at various positions on the indole ring, which can facilitate further degradation.

Side-Chain Oxidation: The acetic acid side chain could be a target for oxidation, potentially leading to decarboxylation or further degradation.

Ring Cleavage: Following initial oxidative modifications, the indole ring can be cleaved by dioxygenase enzymes. This is a critical step in the complete mineralization of the compound. The pathway often proceeds through catecholic intermediates.

Studies on the microbial transformation of related methoxy-indole derivatives have demonstrated the prevalence of O-demethylation and hydroxylation reactions. For instance, certain fungal strains are known to regioselectively hydroxylate and demethylate methoxy-substituted flavonoids and other aromatic compounds.

Table 2: Potential Microbial Degradation Pathways for this compound

Biotransformation ReactionPotential Microorganism(s)Resulting Product(s)
O-DemethylationFungi (e.g., Aspergillus, Cunninghamella), Bacteria2-(5-hydroxy-1H-indol-2-yl)acetic acid
Ring HydroxylationFungi, BacteriaHydroxylated derivatives of the parent compound or its demethylated metabolite
Aromatic Ring CleavageBacteria (e.g., Pseudomonas)Catecholic intermediates, aliphatic acids

2 5 Methoxy 1h Indol 2 Yl Acetic Acid As a Building Block in Complex Organic Synthesis

Utility in the Synthesis of Advanced Pharmaceutical Intermediates

The indole (B1671886) scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of biologically active compounds. The strategic incorporation of a methoxy (B1213986) group at the 5-position and an acetic acid moiety at the 2-position of the indole ring endows 2-(5-methoxy-1H-indol-2-yl)acetic acid with specific properties that are leveraged in the synthesis of sophisticated pharmaceutical intermediates. This compound serves as a crucial starting material for the generation of molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents.

One notable application of this building block is in the synthesis of novel indolylthiazole derivatives. For instance, researchers have utilized this compound as a precursor in a multi-step synthesis to produce 5-(5-Methoxy-1H-indol-2-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)thiazole. nih.gov This resulting compound has been evaluated for its cytotoxic activity against various human cancer cell lines, demonstrating the role of the parent indole acetic acid in generating potential chemotherapeutic agents. nih.gov

The general synthetic utility of indole derivatives in creating pharmacologically relevant molecules is well-documented. While direct examples for the 2-acetic acid derivative are specific, the broader class of indole acetic acids and their derivatives are instrumental in constructing compounds with diverse biological activities. For example, derivatives of the isomeric 2-(1H-indol-3-yl)acetic acid have been synthesized and investigated as inhibitors of ectonucleotidases, enzymes implicated in various pathological conditions. nih.gov This highlights the potential of the indole acetic acid framework as a template for designing enzyme inhibitors.

The synthesis of such advanced intermediates often involves the chemical modification of the carboxylic acid group, allowing for the introduction of various functionalities and the construction of larger, more complex molecules. These modifications can be tailored to target specific biological pathways or to optimize the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Application in the Construction of Natural Product Analogues

Natural products have long been a source of inspiration for the development of new therapeutic agents. Their complex and diverse molecular architectures often provide a starting point for the design of novel drugs. This compound, with its inherent indole structure, serves as a valuable synthon for the construction of analogues of naturally occurring indole-containing compounds.

The indole ring is a core component of many natural products, particularly alkaloids, which exhibit a wide range of biological activities. The Fischer indole synthesis, a classic method for constructing the indole nucleus, has been extensively applied in the total synthesis of numerous natural products. semanticscholar.org By providing a pre-formed 5-methoxyindole-2-acetic acid scaffold, this building block can streamline the synthesis of certain natural product analogues, bypassing the need for the initial indole ring formation.

The synthesis of analogues allows medicinal chemists to explore the structure-activity relationships (SAR) of a natural product, identifying the key structural features responsible for its biological activity. By systematically modifying the parent structure, it is possible to develop new compounds with improved potency, selectivity, and pharmacokinetic profiles. The acetic acid side chain of this compound offers a convenient handle for such modifications, enabling the attachment of different chemical moieties to probe interactions with biological targets.

While specific examples of the direct use of this compound in the total synthesis of natural product analogues are not extensively detailed in readily available literature, the principle of utilizing functionalized indole building blocks is a cornerstone of natural product synthesis. The quest for creating complex natural products and their analogues often involves the strategic use of such versatile starting materials to achieve efficient and elegant synthetic routes. nih.govnih.govunimelb.edu.au

Future Directions in Research on 2 5 Methoxy 1h Indol 2 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has been a subject of extensive research, with a growing emphasis on environmentally benign and efficient methods. nih.govfrontiersin.org Future research on the synthesis of 2-(5-methoxy-1H-indol-2-yl)acetic acid is expected to focus on the development of novel and sustainable methodologies that offer advantages over classical approaches like the Fischer indole synthesis.

Key areas of development will likely include:

Green Chemistry Approaches: The use of greener solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions will be a priority. ijpsr.com Microwave-assisted organic synthesis (MAOS) is another promising avenue, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. nih.govfrontiersin.org

Catalytic Systems: There will be a continued push towards the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. Nanocatalysts may also play a role in enhancing reaction efficiency and selectivity. ijpsr.com

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes to catalyze specific steps in the synthesis of this compound offers the potential for high stereoselectivity and milder reaction conditions. nih.govresearchgate.net The development of chemoenzymatic strategies, which combine the strengths of both chemical and biological catalysis, could provide novel and efficient routes to the target molecule and its derivatives.

Synthetic ApproachPotential Advantages
Microwave-Assisted SynthesisRapid reaction times, higher yields, improved purity. nih.govfrontiersin.org
Use of Green Solvents/CatalystsReduced environmental impact, increased safety, potential for catalyst recycling. ijpsr.com
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net

Exploration of Undiscovered Biological Activities through High-Throughput Screening

High-throughput screening (HTS) has revolutionized the process of drug discovery by enabling the rapid screening of large compound libraries against a multitude of biological targets. nih.govnih.gov The exploration of the full biological potential of this compound will heavily rely on HTS technologies to uncover previously unknown activities.

Future screening efforts are anticipated to involve:

Diverse Assay Formats: Utilizing a wide range of in vitro biochemical and cell-based assays to assess the compound's effect on various enzymes, receptors, and cellular pathways. nih.gov This could include assays for anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, areas where indole derivatives have shown promise. ijpsr.comresearchgate.netnih.gov

Phenotypic Screening: Employing high-content screening (HCS) to observe the effects of the compound on cell morphology and function, providing valuable insights into its mechanism of action without a preconceived target. nih.gov

Screening of Derivative Libraries: The synthesis and screening of a focused library of derivatives of this compound will be crucial for establishing structure-activity relationships (SAR) and identifying compounds with enhanced potency and selectivity. nih.gov

Screening MethodObjective
High-Throughput Screening (HTS)Rapidly assess a broad range of biological activities. nih.gov
High-Content Screening (HCS)Analyze the effects of the compound on cellular phenotypes. nih.gov
Library ScreeningEstablish structure-activity relationships and identify optimized lead compounds. nih.gov

Advanced Computational Approaches for Rational Derivative Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of bioactive molecules. sigmaaldrich.com Future research on this compound will undoubtedly leverage these advanced computational approaches to accelerate the discovery of novel derivatives with improved pharmacological profiles.

Key computational strategies will include:

Molecular Docking: To predict the binding modes and affinities of this compound and its analogs to various biological targets. This will aid in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the structural features of indole derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds.

De Novo Design: Utilizing computational algorithms to design novel molecular structures that are predicted to have high affinity and selectivity for a specific target. This approach can lead to the discovery of entirely new classes of bioactive indole derivatives.

Computational MethodApplication
Molecular DockingPrediction of ligand-protein interactions.
QSARModeling the relationship between chemical structure and biological activity.
De Novo DesignGeneration of novel molecular structures with desired properties.

Investigating Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in drug development. nih.govrsc.org Investigating the potential synergistic effects of this compound with other bioactive compounds could unlock new therapeutic opportunities and potentially overcome challenges such as drug resistance.

Future research in this area will likely focus on:

Combination Screening: Systematically screening this compound in combination with known drugs or other natural products to identify synergistic interactions. This can be performed using high-throughput screening platforms.

Mechanism of Synergy: Once synergistic combinations are identified, further studies will be needed to elucidate the underlying molecular mechanisms. This could involve investigating effects on complementary biological pathways or the modulation of drug metabolism and transport.

Development of Combination Therapies: The ultimate goal is to translate promising synergistic combinations into effective combination therapies for various diseases, such as cancer or infectious diseases.

Research AreaFocus
Combination ScreeningIdentification of synergistic interactions with other bioactive molecules.
Mechanistic StudiesElucidation of the molecular basis of synergistic effects.
Therapeutic DevelopmentTranslation of synergistic combinations into clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(5-methoxy-1H-indol-2-yl)acetic acid, and what critical parameters influence yield and purity?

  • Methodological Answer : A validated synthesis route involves multi-step nucleophilic substitution and deprotection. For example, describes a protocol using 2-[2-(2-chloroethoxy)ethoxy]ethanol, K₂CO₃, and dibenzylamine in acetonitrile at 50°C for 24 hours, achieving a total yield of 57.76% and 99.8% purity after sequential purification . Critical parameters include:

  • Temperature control : Higher temperatures (>50°C) may accelerate side reactions.
  • Catalyst selection : NaBr enhances reaction efficiency by stabilizing intermediates.
  • Purification : Column chromatography or recrystallization is essential to isolate the product from by-products.

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound in research settings?

  • Methodological Answer :

  • HPLC : Used for purity assessment (e.g., 95% purity threshold in for impurity standards) .
  • FT-IR/FT-Raman : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and indole N-H vibrations) .
  • NMR : ¹H/¹³C NMR resolves regiochemistry (e.g., methoxy proton resonance at δ 3.8–4.0 ppm) .
  • X-ray crystallography : Validates molecular packing and hydrogen-bonding networks (e.g., SHELX refinement in ) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data (e.g., FT-IR, NMR) for this compound derivatives?

  • Methodological Answer :

  • Benchmarking : Compare DFT-calculated vibrational frequencies (e.g., B3LYP/6-311++G(d,p) basis set) with experimental FT-IR/Raman data to identify outliers .
  • Solvent effects : Simulate NMR chemical shifts using polarizable continuum models (PCM) to account for solvent polarity discrepancies .
  • Tautomer verification : Use variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol forms) that may cause spectral mismatches .

Q. What strategies are effective for optimizing regioselective synthesis of this compound derivatives under varying reaction conditions?

  • Methodological Answer :

  • Protecting group strategy : Use Fmoc or benzyl groups to block competing reactive sites (e.g., ’s dibenzylamine for amino group protection) .
  • Catalytic tuning : Transition metals (e.g., Pd/C) enhance regioselectivity in cross-coupling reactions .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the indole C2 position .

Q. How should researchers approach the identification and quantification of process-related impurities in this compound batches?

  • Methodological Answer :

  • Impurity profiling : Use LC-MS to detect by-products (e.g., identifies sodium 2-(5-methoxy-1H-indol-2-yl)acetate as a common impurity) .
  • Reference standards : Cross-validate against certified materials (e.g., USP/Ph.Eur. monographs) for quantification .
  • Forced degradation studies : Expose the compound to heat/humidity to simulate stability-related impurities .

Q. What methodological approaches are employed in comparative vibrational spectroscopy studies to confirm the tautomeric forms of this compound?

  • Methodological Answer :

  • Isotopic labeling : Substitute exchangeable protons (e.g., deuterated acetic acid) to isolate tautomer-specific bands in FT-IR .
  • Temperature-dependent studies : Monitor spectral shifts at 25–100°C to detect thermally induced tautomeric equilibria .
  • Theoretical modeling : Compare experimental spectra with DFT-predicted vibrational modes for dominant tautomers .

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